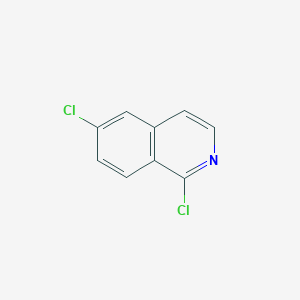

1,6-Dichloroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,6-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCCQIDTKFGEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635121 | |

| Record name | 1,6-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630421-73-7 | |

| Record name | 1,6-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,6-Dichloroisoquinoline physical properties

An In-depth Technical Guide to the Physical Properties of 1,6-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. As a halogenated heterocyclic compound, it serves as a valuable intermediate and building block in the synthesis of novel pharmaceutical agents and functional materials.[1][2][3] The strategic placement of two chlorine atoms on the isoquinoline scaffold allows for differential reactivity, making it a versatile precursor in medicinal chemistry and drug discovery.[1] This document consolidates key quantitative data, outlines general experimental considerations, and illustrates the compound's role in synthetic workflows.

Core Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is compiled from various chemical suppliers and computational databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅Cl₂N | [1][][5][6][7] |

| Molecular Weight | 198.05 g/mol | [1][][5][6][8] |

| Appearance | White to off-white solid | [1][8] |

| Boiling Point | 327.7 °C at 760 mmHg | [][8][9][10] |

| Density | 1.407 g/cm³ | [][9] |

| Flash Point | 182.0 °C | [9][10] |

| Vapor Pressure | 0.000378 mmHg at 25°C | [9] |

| Refractive Index | 1.661 | [10] |

| LogP (XLogP3) | 3.54 - 3.7 | [][5][10] |

| Topological Polar Surface Area | 12.89 Ų | [5] |

| Purity | ≥97% | [1][5][6][8] |

| CAS Number | 630421-73-7 | [1][][5][6][8] |

| Storage Conditions | Store at 0-8 °C under nitrogen | [1][5][8] |

Experimental Protocols: Determination of Physical Properties

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, standard laboratory procedures are employed. The following outlines the general methodologies for measuring key physical constants.

1. Melting Point Determination:

-

Apparatus: Digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.

-

Procedure: A small, dry sample of this compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. High-purity substances exhibit a sharp melting point.

2. Boiling Point Determination:

-

Apparatus: Distillation apparatus with a calibrated thermometer and a pressure gauge for vacuum distillation if required.

-

Procedure: The compound is heated in a distillation flask. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation. For a high-boiling-point compound like this compound, this is typically measured at atmospheric pressure (760 mmHg).[][8][9]

3. Density Measurement:

-

Method: Gas pycnometry is a common and accurate method for determining the density of a solid.

-

Procedure: A known mass of the solid is placed in a chamber of known volume. An inert gas, such as helium, is introduced into the chamber and then expanded into a second chamber of known volume. The pressure difference before and after the expansion allows for the calculation of the sample's volume, and thus its density.

Visualization of Synthetic Utility

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure allows for selective chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, making it a key building block.[1] The following diagram illustrates its logical role in a generalized synthetic workflow.

Caption: Synthetic workflow illustrating the use of this compound.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

-

Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335).[8]

-

Precautionary Statements: Users should avoid breathing dust, wear protective gloves, eye protection, and face protection (P261, P280).[8] In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[8]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is recommended to store at 4°C under a nitrogen atmosphere.[5][8]

This guide is intended to provide a technical overview for professionals in research and development. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (630421-73-7) at Nordmann - nordmann.global [nordmann.global]

- 3. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound 97% 630421-73-7 | Chempure [chempure.in]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound, CAS No. 630421-73-7 - iChemical [ichemical.com]

- 10. echemi.com [echemi.com]

- 11. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Chemical Structure and Reactivity of 1,6-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and reactivity of 1,6-dichloroisoquinoline. This versatile heterocyclic compound serves as a key building block in the synthesis of a wide range of biologically active molecules and functional materials. This document details its structural features, discusses its reactivity in key organic transformations, and provides illustrative experimental protocols based on analogous systems, given the limited specific data for this exact molecule in peer-reviewed literature.

Chemical Structure and Properties

This compound is a halogenated aromatic heterocycle. The isoquinoline core is a bicyclic system consisting of a benzene ring fused to a pyridine ring. In this specific isomer, chlorine atoms are substituted at the 1- and 6-positions.

The presence of the electronegative nitrogen atom in the ring and the two chlorine substituents significantly influences the electronic properties and reactivity of the molecule. The nitrogen atom and the chlorine at the 1-position make the heterocyclic ring electron-deficient, which is a key factor in its reactivity profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 630421-73-7 | [1][2] |

| Molecular Formula | C₉H₅Cl₂N | [1][2] |

| Molecular Weight | 198.05 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| SMILES | ClC1=NC=CC2=C1C=CC(Cl)=C2 | [2] |

| Appearance | White to off-white solid | |

| Boiling Point | 327.7 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ |

Reactivity of this compound

The reactivity of this compound is dominated by the two chlorine substituents, which can be displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. The chlorine atom at the 1-position is generally more reactive towards nucleophilic attack than the chlorine at the 6-position. This is due to the electronic influence of the adjacent nitrogen atom, which stabilizes the intermediate formed during nucleophilic aromatic substitution (SNAr).

Regioselectivity

The differential reactivity of the two chlorine atoms allows for regioselective functionalization of the isoquinoline core. The C1 position is more electron-deficient and therefore more susceptible to nucleophilic attack. This allows for selective substitution at C1 while leaving the C6 position available for subsequent transformations. This regioselectivity is a valuable tool in the synthesis of complex molecules.

Caption: Regioselective reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr)

This compound is expected to undergo nucleophilic aromatic substitution, particularly at the C1 position, with a variety of nucleophiles such as amines, alkoxides, and thiolates. These reactions are typically carried out in the presence of a base and at elevated temperatures.

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution

| Nucleophile | Reagents and Conditions | Product Type | Expected Yield Range |

| Primary/Secondary Amines | Amine, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, NMP), 80-150 °C | 1-Amino-6-chloroisoquinolines | Moderate to High |

| Alkoxides | Alcohol, Strong Base (e.g., NaH, KOtBu), Solvent (e.g., THF, Dioxane), RT to reflux | 1-Alkoxy-6-chloroisoquinolines | Moderate to High |

| Thiolates | Thiol, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO), RT to 100 °C | 1-Thioether-6-chloroisoquinolines | Moderate to High |

Illustrative Experimental Protocol for Amination (based on analogous systems):

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol) in N,N-dimethylformamide (5 mL) is heated to 120 °C in a sealed tube for 12-24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding 1-amino-6-chloroisoquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the isoquinoline core and an aryl or vinyl boronic acid or ester. This reaction is widely used for the synthesis of biaryl compounds.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Molar Ratio |

| Substrate | This compound | 1.0 |

| Boronic Acid/Ester | Arylboronic acid | 1.2 - 1.5 |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 0.01 - 0.05 |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | 0.02 - 0.10 |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2.0 - 3.0 |

| Solvent System | Dioxane/H₂O, Toluene/H₂O | - |

| Temperature | 80 - 120 °C | - |

Illustrative Experimental Protocol for Suzuki-Miyaura Coupling (based on analogous systems):

To a reaction vessel charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) is added a solution of Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in dioxane (5 mL) and water (0.5 mL). The vessel is sealed, and the mixture is heated to 100 °C for 16 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to yield the 1-aryl-6-chloroisoquinoline.

Caption: General workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the halo-isoquinoline with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceutical compounds.

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Component | Example | Molar Ratio |

| Substrate | This compound | 1.0 |

| Amine | Primary or Secondary Amine | 1.1 - 1.5 |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 0.01 - 0.05 |

| Ligand | XPhos, RuPhos, BrettPhos | 0.02 - 0.10 |

| Base | NaOt-Bu, LHMDS, K₃PO₄ | 1.5 - 2.5 |

| Solvent | Toluene, Dioxane | - |

| Temperature | 80 - 110 °C | - |

Illustrative Experimental Protocol for Buchwald-Hartwig Amination (based on analogous systems):

In a glovebox, a reaction tube is charged with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol). This compound (1.0 mmol) and the amine (1.2 mmol) are then added, followed by anhydrous toluene (5 mL). The tube is sealed and heated to 100 °C for 18 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the 1-amino-6-chloroisoquinoline derivative.

The Sonogashira coupling enables the formation of a C-C bond between the isoquinoline and a terminal alkyne, leading to the synthesis of alkynyl-substituted isoquinolines. These products are valuable intermediates for further transformations.

Table 5: Typical Conditions for Sonogashira Coupling of Aryl Chlorides

| Component | Example | Molar Ratio |

| Substrate | This compound | 1.0 |

| Terminal Alkyne | Phenylacetylene | 1.2 - 1.5 |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 0.01 - 0.05 |

| Copper(I) Co-catalyst | CuI | 0.02 - 0.10 |

| Base | Et₃N, i-Pr₂NH | 2.0 - 3.0 |

| Solvent | THF, DMF | - |

| Temperature | Room Temperature to 80 °C | - |

Illustrative Experimental Protocol for Sonogashira Coupling (based on analogous systems):

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol) in a mixture of THF (8 mL) and triethylamine (4 mL) is stirred at 60 °C under an argon atmosphere for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the 1-alkynyl-6-chloroisoquinoline.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its two chlorine atoms at positions 1 and 6 exhibit differential reactivity, allowing for selective functionalization. The C1 position is particularly susceptible to nucleophilic aromatic substitution and is the more reactive site in palladium-catalyzed cross-coupling reactions. The ability to perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this scaffold opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemistry, and materials science. Further research into the specific reaction kinetics and optimization of conditions for this particular dichloroisoquinoline isomer will undoubtedly expand its utility in these fields.

References

Spectroscopic Profile of 1,6-Dichloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,6-dichloroisoquinoline. Due to the limited availability of public experimental data, this document presents a compilation of predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₅Cl₂N[1][2] |

| Molecular Weight | 198.05 g/mol [1][2] |

| CAS Number | 630421-73-7[1][2] |

| Appearance | White to off-white solid[1] |

| Boiling Point | 327.7 °C at 760 mmHg |

| Storage | 4°C, stored under nitrogen[2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.2 - 8.4 | d | H-5 |

| 7.9 - 8.1 | d | H-8 |

| 7.6 - 7.8 | dd | H-7 |

| 7.5 - 7.7 | d | H-4 |

| 7.3 - 7.5 | d | H-3 |

¹³C NMR (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-1 |

| ~142 | C-8a |

| ~138 | C-6 |

| ~130 | C-4a |

| ~129 | C-8 |

| ~128 | C-5 |

| ~127 | C-7 |

| ~125 | C-4 |

| ~121 | C-3 |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1600 - 1620 | Medium | C=N stretch (isoquinoline ring) |

| 1550 - 1580 | Strong | Aromatic C=C stretch |

| 1000 - 1100 | Strong | C-Cl stretch |

| 800 - 900 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 197/199/201 | High | [M]⁺ (isotopic pattern for 2 Cl) |

| 162/164 | Medium | [M-Cl]⁺ |

| 127 | Medium | [M-2Cl]⁺ |

| 101 | Medium | [C₈H₅N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of solid this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis to subtract any atmospheric and instrumental interferences.

-

Spectrum Acquisition: The IR spectrum of the sample is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source is used. For a relatively stable heterocyclic compound, Electron Ionization (EI) is a common choice.

-

Ionization and Analysis: The sample solution is introduced into the ion source, where the molecules are ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Presentation: The mass spectrum is generated as a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 1,6-Dichloroisoquinoline (CAS No. 630421-73-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dichloroisoquinoline is a halogenated heterocyclic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its unique structural arrangement, featuring chlorine atoms at the 1 and 6 positions of the isoquinoline ring, imparts distinct reactivity that makes it a versatile building block for the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 630421-73-7 | [3] |

| Molecular Formula | C₉H₅Cl₂N | [3] |

| Molecular Weight | 198.05 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% | [4] |

| Boiling Point | 327.7 °C at 760 mmHg | [5] |

| Density | 1.407 g/cm³ | [5] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Reactivity

The reactivity of this compound is characterized by the differential reactivity of the two chlorine atoms. The chlorine atom at the 1-position is activated towards nucleophilic substitution due to the adjacent nitrogen atom. This allows for the selective introduction of various functional groups at this position. The chlorine atom at the 6-position is less reactive towards nucleophilic attack but can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This dual reactivity allows for a stepwise and controlled functionalization of the isoquinoline core.

A logical workflow for the utilization of this compound in the synthesis of more complex molecules is depicted below.

Caption: Synthetic utility workflow for this compound.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of bioactive molecules, particularly in the areas of oncology and infectious diseases.[1][2][6] The isoquinoline scaffold is a well-known pharmacophore present in numerous natural products and synthetic drugs.[7]

Anticancer Agents

The isoquinoline nucleus is a common feature in many anticancer agents.[7] this compound serves as a valuable starting material for the generation of libraries of substituted isoquinolines for screening against various cancer cell lines and protein kinases. The ability to introduce diverse substituents at both the 1 and 6 positions allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity.[8]

Antimicrobial Agents

Derivatives of isoquinoline have also been investigated for their antimicrobial properties.[2] The strategic functionalization of the this compound core can lead to the development of novel compounds with activity against a range of bacterial and fungal pathogens.

Experimental Protocols (Exemplary)

While a specific protocol for the synthesis of a marketed drug from this compound is not publicly available, the following represents a generalized, exemplary protocol for a nucleophilic aromatic substitution reaction at the C1 position, a common first step in its synthetic utilization.

General Procedure for Nucleophilic Substitution of the C1-Chloride:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dioxane) is added the desired nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) (1.5-2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-substituted-6-chloroisoquinoline derivative.

A schematic of this experimental workflow is provided below.

Caption: General workflow for nucleophilic substitution.

Signaling Pathways

Direct studies on the interaction of this compound with specific signaling pathways are not available, as it is primarily a synthetic intermediate. However, the derivatives synthesized from this scaffold are often designed to target key components of cellular signaling cascades that are dysregulated in diseases like cancer.

Many isoquinoline-based compounds are developed as kinase inhibitors .[9] Kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, differentiation, and survival. The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The hypothetical targeting of a generic kinase signaling pathway by a derivative of this compound is illustrated below.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of potential pharmaceutical agents and agrochemicals. Its distinct reactivity profile allows for the creation of diverse molecular architectures, making it a key tool for researchers and scientists in drug discovery and development. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of novel bioactive molecules with therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (630421-73-7) at Nordmann - nordmann.global [nordmann.global]

- 3. chemscene.com [chemscene.com]

- 4. This compound 97% 630421-73-7 | Chempure [chempure.in]

- 5. This compound, CAS No. 630421-73-7 - iChemical [ichemical.com]

- 6. This compound [myskinrecipes.com]

- 7. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 9. soci.org [soci.org]

Discovery and history of 1,6-Dichloroisoquinoline

An In-depth Technical Guide to 1,6-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically derived halogenated isoquinoline that has garnered interest as a versatile building block in medicinal chemistry and materials science. Its dichlorinated structure offers multiple reactive sites for further functionalization, making it a valuable precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties and its role as an intermediate in the development of therapeutic agents. While the specific details of its initial discovery and a complete history are not extensively documented in readily available literature, this guide consolidates the existing knowledge to support its application in research and development.

Introduction

Isoquinoline and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The introduction of halogen substituents, such as chlorine, onto the isoquinoline scaffold can significantly modulate the electronic properties, reactivity, and biological profile of the molecule. This compound (CAS RN: 630421-73-7) is one such derivative, featuring chlorine atoms at the 1- and 6-positions of the isoquinoline ring system. This substitution pattern makes it a key intermediate for the synthesis of a variety of potentially bioactive compounds.[1][2] This guide aims to provide a detailed summary of the known data on this compound, with a focus on its properties and synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational models.

| Property | Value | Reference |

| CAS Registry Number | 630421-73-7 | [3] |

| Molecular Formula | C₉H₅Cl₂N | [3] |

| Molecular Weight | 198.05 g/mol | [3] |

| Boiling Point | 327.7 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity | ≥98% | [3] |

| Storage Conditions | 4°C, stored under nitrogen | [3] |

| SMILES | ClC1=NC=CC2=C1C=CC(Cl)=C2 | [3] |

| InChI Key | JTCCQIDTKFGEQY-UHFFFAOYSA-N |

Discovery and History

Detailed information regarding the initial discovery, including the specific researchers, date, and first published synthesis of this compound, is not prominently available in the surveyed scientific literature and patent databases. The compound is primarily referenced in the catalogs of chemical suppliers and in general terms as a building block for further synthesis.

Synthesis

While a specific, detailed experimental protocol for the first synthesis of this compound is not readily found in the literature, the general synthesis of dichloroisoquinolines can be inferred from established organic chemistry principles. A plausible synthetic approach would likely involve the chlorination of an appropriate isoquinoline precursor.

Proposed Synthetic Workflow:

A logical, though not explicitly documented, synthetic pathway could involve the following steps. This proposed workflow is based on known reactions for the synthesis of similar heterocyclic compounds.

References

1,6-Dichloroisoquinoline: A Chemical Intermediate Awaiting Biological Exploration

An in-depth review of available scientific literature reveals that 1,6-Dichloroisoquinoline is predominantly characterized as a chemical intermediate, a foundational building block for the synthesis of more complex molecules. Despite its application in the development of pharmacologically active compounds, detailed information regarding its own mechanism of action in biological systems is currently not available.

Researchers and drug development professionals should note that while this compound plays a role in the creation of potential therapeutics, its intrinsic biological activity, including specific molecular targets and effects on signaling pathways, remains largely unexplored in public domain research.

Current State of Knowledge

This compound is a halogenated heterocyclic compound recognized for its utility as a precursor in pharmaceutical synthesis.[1] It is involved in the development of various compounds with potential antimicrobial, anticancer, and cardiovascular activities.[1] Its chemical structure, featuring two chlorine atoms on the isoquinoline core, makes it a versatile scaffold for medicinal chemists.

However, a comprehensive search of scientific databases and chemical supplier information does not yield specific data on its mechanism of action. There are no publicly available studies that delineate its biological targets, the signaling cascades it may modulate, or quantitative measures of its activity such as IC50 or Ki values.

The available information focuses on its chemical properties and applications in synthesis:

| Chemical Property | Value |

| CAS Number | 630421-73-7 |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

The Path Forward: Investigating Derivatives

While direct biological data on this compound is scarce, the therapeutic potential of its derivatives offers an indirect line of inquiry. For example, various isoquinoline alkaloids have been studied for their biological activities. Additionally, research into other dichlorinated quinoline structures, such as 6,7-dichloro-5,8-quinolinedione, has shown engagement with specific enzymes, providing a potential, albeit distant, framework for investigating dichlorinated isoquinolines.

To elucidate the mechanism of action of this compound itself, a systematic biological investigation would be required. A hypothetical experimental workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Biological Characterization

Should a research program be initiated to determine the biological mechanism of action of this compound, a logical workflow would involve a series of established experimental protocols.

Caption: A hypothetical workflow for determining the biological mechanism of action of this compound.

References

The Synthetic Versatility of 1,6-Dichloroisoquinoline: A Gateway to Potent Biological Activity

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 1,6-Dichloroisoquinoline stands as a pivotal intermediate in the landscape of medicinal and agricultural chemistry. Its inherent reactivity, conferred by the two chlorine substituents on the isoquinoline scaffold, renders it a versatile building block for the synthesis of a diverse array of more complex, biologically active molecules. While direct data on the standalone biological activity of this compound is limited, its significance is underscored by its role as a potential precursor in the development of targeted therapeutics, particularly in the realm of oncology. This technical guide explores the potential biological activities stemming from molecules synthesized using this valuable intermediate, with a focus on the inhibition of the KRAS G12C oncoprotein, a critical target in cancer therapy.

This compound: A Privileged Scaffold for Synthesis

This compound (C₉H₅Cl₂N) is a halogenated heterocyclic compound recognized for its utility in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The chlorine atoms at the 1 and 6 positions of the isoquinoline ring serve as reactive handles for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. This adaptability has positioned it as a key component in the synthetic pathways leading to potential anti-cancer, antimicrobial, and cardiovascular agents.[1][2]

A Plausible Gateway to KRAS G12C Inhibitors

One of the most significant recent advancements in targeted cancer therapy has been the development of inhibitors for the KRAS G12C mutation, long considered an "undruggable" target. The complex heterocyclic cores of potent KRAS G12C inhibitors, such as Sotorasib (AMG 510), share structural motifs that could plausibly be derived from precursors like this compound. While a direct, publicly documented synthetic route from this compound to Sotorasib is not available, the chemical logic of heterocyclic synthesis suggests its potential as a starting material for key intermediates.

This guide will focus on the biological activity of Sotorasib as a prime example of a clinically relevant and highly active compound that embodies the type of complex molecule that could be accessed through synthetic pathways involving versatile intermediates like this compound.

Biological Activity of a Downstream Product: Sotorasib (AMG 510)

Sotorasib is a first-in-class, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutant protein. It has demonstrated significant anti-tumor activity in various preclinical and clinical settings.

Quantitative Biological Data

The potency of Sotorasib has been characterized across a range of biochemical and cellular assays. The following table summarizes key quantitative data for Sotorasib and, for comparison, another KRAS G12C inhibitor, Adagrasib.

| Compound | Assay Type | Target | IC50 / Kd | Cell Line(s) | Reference(s) |

| Sotorasib (AMG 510) | Cell Viability | KRAS G12C | 4 - 32 nM | Various KRAS G12C mutant cell lines | [1] |

| p-ERK Inhibition | KRAS G12C Signaling | Potent Inhibition | KRAS G12C mutant cell lines | [1] | |

| Clinical Trial (Phase 2) | KRAS G12C+ NSCLC | 37.1% Objective Response Rate | N/A | [3] | |

| Clinical Trial (Phase 2) | KRAS G12C+ NSCLC | 6.8 months Median Progression-Free Survival | N/A | [3] | |

| Adagrasib (MRTX849) | Cell Viability | KRAS G12C | 120 - 150 nM | KRAS G12C mutant cell lines | [4] |

| Clinical Trial (Phase 1/2) | KRAS G12C+ NSCLC | 43% Objective Response Rate | N/A | [4] | |

| Clinical Trial (Phase 1/2) | KRAS G12C+ NSCLC | 80% Disease Control Rate | N/A | [4] |

Mechanism of Action and Signaling Pathway

Sotorasib exerts its therapeutic effect by specifically and irreversibly binding to the mutant cysteine residue (Cys12) of the KRAS G12C protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.

The KRAS protein is a key component of the RAS/MAPK signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. The G12C mutation leads to constitutive activation of KRAS, resulting in uncontrolled cell growth. Sotorasib's mechanism of action effectively shuts down this aberrant signaling cascade.

Experimental Protocols

The evaluation of KRAS G12C inhibitors like Sotorasib involves a series of well-defined biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT/CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of KRAS G12C mutant cancer cells.

Methodology:

-

Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., Sotorasib) in complete culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

-

Viability Assessment (CellTiter-Glo®):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Inhibition

Objective: To assess the effect of a KRAS G12C inhibitor on the phosphorylation status of ERK, a key downstream effector in the KRAS signaling pathway.

Methodology:

-

Cell Treatment: Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK at different inhibitor concentrations.

Conclusion

This compound is a valuable and versatile intermediate in synthetic chemistry. While its own biological profile is not extensively characterized, its utility as a building block for constructing complex, biologically potent molecules is of significant interest to the drug discovery and development community. The remarkable success of KRAS G12C inhibitors like Sotorasib, which feature complex heterocyclic cores, highlights the therapeutic potential that can be unlocked through synthetic pathways that may originate from such foundational intermediates. The continued exploration of the synthetic possibilities offered by this compound is likely to yield novel compounds with significant biological activities, contributing to the advancement of medicine and other life sciences.

References

- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amgen.com [amgen.com]

- 4. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1,6-Dichloroisoquinoline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction and subsequent experimental validation of the bioactivity of 1,6-Dichloroisoquinoline and its derivatives. Isoquinoline scaffolds are prevalent in a wide range of biologically active compounds, exhibiting potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This compound serves as a versatile synthetic intermediate in the development of novel therapeutic agents. This document details established computational workflows, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, alongside standard experimental protocols for cytotoxicity and antimicrobial assessment. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this guide offers the foundational methodologies to explore its therapeutic potential.

Introduction: The Therapeutic Potential of Isoquinolines

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse pharmacological activities.[1] Derivatives of isoquinoline have been investigated for a wide array of therapeutic applications, including but not limited to oncology, infectious diseases, and inflammatory conditions. The subject of this guide, this compound, is a key building block in the synthesis of novel bioactive molecules, particularly in the development of anticancer and antimicrobial agents.[2] Its chemical structure, featuring two chlorine atoms on the isoquinoline ring, offers unique reactivity for further chemical modifications.

The integration of computational, or in silico, methods in the early stages of drug discovery has become indispensable.[3] These techniques facilitate the rapid screening of virtual compound libraries, prediction of biological activities, and elucidation of potential mechanisms of action, thereby significantly reducing the time and cost associated with experimental studies.[3][4] This guide outlines a systematic approach to predict and validate the bioactivity of compounds derived from this compound.

In Silico Bioactivity Prediction Methodologies

A robust in silico workflow is crucial for the initial assessment of a compound's therapeutic potential. This section details the key computational methodologies for predicting the bioactivity of this compound derivatives.

References

In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of 1,6-Dichloroisoquinoline Derivatives

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Structure-Activity Relationship (SAR) of 1,6-Dichloroisoquinoline Derivatives

This technical guide addresses the current state of research on the Structure-Activity Relationship (SAR) of this compound derivatives. Despite a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available, in-depth research specifically focused on the SAR of a series of this compound derivatives.

While the parent compound, this compound, is recognized as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the realm of anticancer drug discovery, detailed studies exploring how systematic structural modifications of this core affect biological activity are not readily found in the current body of scientific literature.[1][2]

The isoquinoline scaffold itself is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[3][4] Extensive SAR studies have been conducted on various classes of isoquinoline derivatives, leading to the development of numerous therapeutic agents. However, this body of work does not extend in a detailed manner to the 1,6-dichloro substituted series.

General Observations and Inferences from Related Scaffolds

Although direct SAR data for this compound derivatives is unavailable, we can infer potential research directions and hypotheses based on the known reactivity of the parent molecule and SAR trends observed in related halo-substituted quinoline and isoquinoline analogs.

The this compound molecule possesses two reactive chlorine atoms at positions 1 and 6 of the isoquinoline ring. These positions are susceptible to nucleophilic substitution reactions, making them ideal handles for introducing diverse functionalities and building a library of derivatives for SAR exploration.[1]

Based on SAR studies of other isoquinoline and quinoline derivatives, key structural modifications that would likely influence biological activity include:

-

Substitution at the 1-position: The chlorine at the C1 position is typically more labile and susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. Introducing different substituents at this position would allow for the exploration of the impact of size, electronics, and hydrogen bonding potential on target engagement.

-

Modification at the 6-position: The chlorine at the C6 position offers another point for diversification. Altering the substituent at this position could modulate the overall lipophilicity, electronic properties, and metabolic stability of the molecule.

-

Introduction of substituents on the benzene ring: Further functionalization of the benzo portion of the isoquinoline ring could provide additional interaction points with biological targets.

Hypothetical Experimental Workflow for SAR Studies

Should a research program be initiated to explore the SAR of this compound derivatives, a logical experimental workflow could be proposed. This would involve the synthesis of a focused library of analogs followed by a cascade of biological assays.

Caption: Hypothetical workflow for SAR studies of this compound derivatives.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (630421-73-7) at Nordmann - nordmann.global [nordmann.global]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

Stability and Degradation Profile of 1,6-Dichloroisoquinoline: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental stability and degradation data for 1,6-Dichloroisoquinoline is not extensively available in the public domain. This document therefore serves as an in-depth technical guide outlining the predicted degradation pathways based on the chemical properties of the molecule and related compounds, and provides a comprehensive framework for conducting stability and forced degradation studies in line with regulatory expectations.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This guide details the potential degradation pathways of this compound and provides robust experimental protocols for its stability assessment.

Predicted Stability and Degradation Pathways

Based on the structure of this compound, which features a pyridine ring fused to a benzene ring with two chlorine substituents, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The chlorine atom at the 1-position of the isoquinoline ring is expected to be more susceptible to nucleophilic substitution, including hydrolysis, compared to the chlorine at the 6-position. This is due to the electron-withdrawing effect of the ring nitrogen, which activates the C1 position.

Predicted Degradation Products:

-

Major Degradant: 6-chloro-1(2H)-isoquinolinone (from hydrolysis at C1)

-

Minor Degradant: 1-chloro-6-hydroxyisoquinoline (from hydrolysis at C6)

-

Further Degradation: 1,6-dihydroxyisoquinoline (from hydrolysis at both positions)

Oxidative Degradation

Oxidation is likely to target the electron-rich aromatic rings, potentially leading to the formation of N-oxides or hydroxylated species. The pyridine nitrogen is a primary site for N-oxidation.

Predicted Degradation Products:

-

This compound N-oxide

-

Hydroxylated derivatives on the benzene or pyridine ring

Photolytic Degradation

Exposure to UV or visible light can induce degradation, potentially through homolytic cleavage of the carbon-chlorine bonds, leading to radical-mediated reactions or direct dechlorination.

Predicted Degradation Products:

-

1-Chloroisoquinoline

-

6-Chloroisoquinoline

-

Isoquinoline

-

Polymeric materials

Recommended Experimental Protocols for Stability Testing

A comprehensive stability testing program should be established based on ICH guidelines. This includes long-term, accelerated, and forced degradation studies.

Forced Degradation Studies

Forced degradation (stress testing) is essential for elucidating degradation pathways and developing a stability-indicating analytical method.

Table 1: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Method |

| Hydrolysis | 1. 0.1 M HCl at 60°C for 24h2. Water at 60°C for 24h3. 0.1 M NaOH at 60°C for 24h |

| Oxidation | 3% H₂O₂ solution at room temperature for 24h |

| Photolysis | Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A dark control should be maintained. |

| Thermal | Expose solid material to dry heat at 80°C for 48h. |

Analytical Methodology

A stability-indicating HPLC method must be developed and validated.

Table 2: Example HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes, then re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches of this compound in the proposed commercial packaging.

Table 3: ICH Conditions for Formal Stability Studies

| Study | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months (if significant change at accelerated) |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

Data Presentation and Interpretation

Quantitative data from stability studies should be tabulated to facilitate analysis and comparison.

Table 4: Example of Stability Data Presentation (Accelerated Conditions)

| Time Point (Months) | Appearance | Assay (%) | Impurity A (%) | Impurity B (%) | Total Impurities (%) |

| 0 | White to off-white solid | 99.8 | < 0.05 | < 0.05 | 0.12 |

| 3 | White to off-white solid | 99.5 | 0.15 | 0.08 | 0.35 |

| 6 | White to off-white solid | 99.1 | 0.28 | 0.15 | 0.65 |

Impurity A and B would be identified and quantified based on the developed stability-indicating method.

Conclusion

This technical guide provides a comprehensive framework for investigating the stability and degradation profile of this compound. The predicted degradation pathways highlight the importance of controlling for hydrolysis, oxidation, and light exposure during storage and handling. The outlined experimental protocols, based on ICH guidelines, will enable the establishment of a robust stability profile, ensuring the quality and consistency of this critical synthetic intermediate. The successful execution of these studies will support the development of stable and reliable drug substances and products.

Technical Guide: 1,6-Dichloroisoquinoline - Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS). Users should consult the official SDS from their supplier before handling 1,6-Dichloroisoquinoline. The toxicological properties of this compound have not been fully investigated.[1] All handling should be performed by trained personnel in a controlled laboratory setting.

Executive Summary

This compound is a halogenated heterocyclic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] While specific toxicological data is limited, this guide provides a comprehensive overview of the known safety hazards, proper handling and storage procedures, personal protective equipment recommendations, and emergency protocols based on available safety data sheets. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 630421-73-7 | [1][2][4][5] |

| Molecular Formula | C₉H₅Cl₂N | [2][4][5] |

| Molecular Weight | 198.05 g/mol | [2][4][5] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97-98% (HPLC) | [2][6] |

| Boiling Point | 327.7°C at 760 mmHg | [5] |

| Flash Point | 182.0 ± 7.9 °C | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

Hazard Identification and Classification

While a full GHS classification is not consistently available across all sources, one safety data sheet indicates the following hazards.[7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. |

Signal Word: Danger[1]

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

Safe Handling and Storage

Proper handling and storage are paramount to ensuring safety when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1] A face shield may be necessary where splashing is possible.[8][9] | Protects against splashes and dust. |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene, PVC).[1][8] Lab coat or chemical-resistant suit.[10] | Prevents skin contact, which can be toxic and cause irritation.[7] |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] | Inhalation may cause respiratory irritation.[1] |

Handling Procedures

-

Handle in a well-ventilated place, such as a chemical fume hood.[5]

-

Avoid formation of dust and aerosols.[5]

-

Use non-sparking tools.[5]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Recommended storage temperature is between 0-8°C.[2]

-

Store under a nitrogen atmosphere.[4]

-

Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

Emergency Procedures

A clear workflow for handling accidental exposure is crucial.

Caption: Workflow for first aid response to exposure.

Spills and Leaks

In case of a spill, follow these steps:

-

Evacuate: Evacuate personnel to a safe area.[1]

-

Ventilate: Ensure adequate ventilation.[1]

-

Contain: Wear appropriate PPE and prevent the substance from entering drains.[1]

-

Clean-up: Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

Stability and Reactivity

| Parameter | Description |

| Reactivity | No data available. |

| Chemical Stability | Stable under recommended storage conditions.[1] |

| Possibility of Hazardous Reactions | No data available. |

| Conditions to Avoid | Moisture.[1] |

| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[1] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1][7] |

Toxicological Information

| Effect | Finding |

| Acute Toxicity | No data available. |

| Skin Corrosion/Irritation | No data available. |

| Serious Eye Damage/Irritation | No data available. |

| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals (based on QSAR modeling).[1] |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1] |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.

Caption: Recommended disposal workflow for this compound.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Contaminated Packaging: Dispose of as you would the unused product.[1]

Transport Information

According to the available data, this compound is not classified as dangerous goods for transport under DOT (US), IMDG, and IATA regulations.[1] However, it is always best to confirm with the specific carrier and the latest regulations.

References

- 1. capotchem.cn [capotchem.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (630421-73-7) at Nordmann - nordmann.global [nordmann.global]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. This compound 97% 630421-73-7 | Chempure [chempure.in]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. bvl.bund.de [bvl.bund.de]

- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 1,6-Dichloroisoquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] These compounds exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The 1,6-dichloroisoquinoline core, in particular, serves as a versatile building block for creating novel therapeutic agents.[2][3] The chlorine atoms at the 1 and 6 positions provide reactive sites for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse libraries of derivatives for anticancer drug discovery.[2] This document provides an overview of synthetic strategies and detailed protocols for evaluating the anticancer potential of novel this compound derivatives.

Section 1: Synthesis of this compound Derivatives

The synthesis of substituted isoquinolines can be achieved through various classical and modern methods, including the Bischler-Napieralski and Pictet-Spengler reactions.[1][4] More contemporary approaches often utilize transition-metal-catalyzed cross-coupling reactions, which offer high efficiency and broad substrate scope.[5][6] For creating derivatives from a this compound starting material, palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig amination are particularly effective for introducing substituents at the reactive chlorine positions.

General Synthetic Workflow

The general approach involves the functionalization of the this compound scaffold. The chlorine at the 1-position is typically more reactive, allowing for selective substitution, followed by modification at the 6-position if desired.

Caption: General workflow for the synthesis of 1,6-disubstituted isoquinoline derivatives.

Representative Protocol: Suzuki Coupling

This protocol describes a representative palladium-catalyzed Suzuki coupling reaction to introduce an aryl group at the C1 position of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

Toluene and Water (4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon supply

Procedure:

-

To a round-bottom flask, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Add aqueous sodium carbonate solution (2 M, 2 mmol) and the toluene/water solvent mixture.

-

Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100°C) under the inert atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 8-16 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 1-aryl-6-chloroisoquinoline derivative.

Section 2: Protocols for In Vitro Anticancer Evaluation

Once synthesized, the novel derivatives must be screened for anticancer activity. The following are standard protocols for initial in vitro evaluation.

Experimental Evaluation Workflow

Caption: Standard workflow for the evaluation of novel anticancer compounds.

Protocol: Cell Viability (MTT Assay)[7][8]

This assay determines a compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cancer cell lines (e.g., MCF-7, SKOV3, A549)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

Synthesized isoquinoline derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates and a microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.[7]

-

Prepare serial dilutions of the isoquinoline derivatives in the culture medium.

-

After 24 hours, replace the old medium with 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO) and a blank control (medium only).[7]

-

Incubate the plate for 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[7]

Protocol: Apoptosis Analysis (Annexin V/PI Staining)[7]

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the isoquinoline derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them twice with cold PBS.[7]

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[7]

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Section 3: Quantitative Data on Anticancer Activity

The following tables summarize cytotoxicity data for representative isoquinoline and quinoline derivatives from published studies, illustrating the potential potency of this class of compounds against various human cancer cell lines.

Table 1: Cytotoxicity of Representative Isoquinoline Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Source |

|---|---|---|---|---|

| B01002 | SKOV3 (Ovarian) | CCK-8 | 7.65 µg/mL | [8] |

| C26001 | SKOV3 (Ovarian) | CCK-8 | 11.68 µg/mL | [8] |

| Compound 3 * | Panel (Mean) | GI₅₀ | 0.039 | [9] |

| Compound 14 † | HCT116 (Colon) | Cytotoxicity | 0.48 (24h) | [9] |

| Compound 14 † | CT26 (Colon) | Cytotoxicity | 0.58 (24h) | [9] |

*N-(3-morpholinopropyl)-substituted benzo[6][8]indolo[3,4-c]isoquinoline †Sulfonamido-TET ethyl acrylate derivative

Table 2: Cytotoxicity of Representative 4-Aminoquinoline Derivatives

| Compound ID | Cancer Cell Line | Assay Type | GI₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 5 | MDA-MB-468 (Breast) | SRB | 8.73 | [10] |

| Compound 6 | MDA-MB-468 (Breast) | SRB | 11.47 | [10] |

| Compound 7 | MDA-MB-468 (Breast) | SRB | 12.85 | [10] |

| Chloroquine | MDA-MB-468 (Breast) | SRB | >50 | [10] |

| Chloroquine | MCF-7 (Breast) | SRB | 20.72 |[10] |

Section 4: Potential Mechanism of Action

Several isoquinoline derivatives have been found to exert their anticancer effects by modulating key cellular pathways involved in apoptosis (programmed cell death).[8] One prominent mechanism is the inhibition of the Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP-1.[8] IAPs function by binding to and inhibiting caspases, which are the primary executioners of apoptosis. By inhibiting IAPs, these compounds can restore the apoptotic signaling cascade, leading to cancer cell death.[8] Another reported mechanism for isoquinoline-based compounds is the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair.[9]

IAP-Mediated Apoptosis Pathway

Caption: Inhibition of IAPs by isoquinoline derivatives restores caspase-mediated apoptosis.

References

- 1. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Isoquinoline synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 1,6-Dichloroisoquinoline for the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its inherent drug-like properties make it an attractive starting point for the development of novel therapeutics. 1,6-Dichloroisoquinoline is a versatile building block for the synthesis of potent and selective kinase inhibitors. The two chlorine atoms at positions 1 and 6 offer distinct reactivity profiles, allowing for sequential and site-selective functionalization. This document provides detailed application notes, experimental protocols, and structure-activity relationship (SAR) insights for the utilization of this compound in the discovery of next-generation kinase inhibitors targeting critical cancer-related signaling pathways.

Introduction

Protein kinases are a large family of enzymes that play a central role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[3] The chlorine atom at the 1-position is highly susceptible to nucleophilic substitution, while the chlorine at the 6-position is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the systematic elaboration of the isoquinoline core to generate libraries of diverse compounds for screening and optimization.

Target Kinase Families and Signaling Pathways

Derivatives of substituted isoquinolines have shown significant activity against several key kinases involved in cell cycle regulation, transcription, and developmental signaling. Potential targets for inhibitors derived from this compound include:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression. Inhibition of CDKs, such as CDK9, can lead to the downregulation of anti-apoptotic proteins, representing a key strategy in cancer therapy.

-

CDC-like Kinases (CLKs): Dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins of the spliceosomal complex. Targeting CLKs can modulate aberrant alternative splicing, a common feature in cancer.

-

Dual-specificity tyrosine-phosphorylation-regulated Kinases (DYRKs): Implicated in a wide range of cellular processes, including cell proliferation and brain development.

-

Haspin (GSG2): An atypical serine/threonine kinase crucial for proper chromosome alignment during mitosis. Its inhibition can lead to mitotic arrest and cell death, making it an attractive target for oncology.

Below is a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors.

Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.

Synthetic Strategy and Experimental Protocols

The synthetic utility of this compound lies in its capacity for sequential and regioselective functionalization. A general workflow involves an initial nucleophilic aromatic substitution (SNAr) at the more reactive C1 position, followed by a palladium-catalyzed cross-coupling reaction at the C6 position.